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Compound of Interest

Compound Name: Succinylsulfathiazole

Cat. No.: B1662138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

sulfonamide antibiotic, succinylsulfathiazole. The information presented herein is intended to

support research, development, and quality control activities by providing key nuclear magnetic

resonance (NMR) and infrared (IR) spectroscopic data, along with detailed experimental

protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following tables summarize the ¹³C and predicted ¹H NMR spectral

data for succinylsulfathiazole.

1.1. ¹³C NMR Data

The ¹³C NMR spectrum of succinylsulfathiazole (also known as sulfasuxidine) has been

reported in the literature. The chemical shifts provide insight into the carbon framework of the

molecule.
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Carbon Atom Chemical Shift (δ) in ppm

C=O (amide) 171.8

C=O (acid) 174.0

C (succinyl CH₂) 29.1

C (succinyl CH₂) 31.0

C-4' (aromatic) 142.8

C-1' (aromatic) 126.2

C-2', C-6' (aromatic) 118.8

C-3', C-5' (aromatic) 128.9

C-2 (thiazole) 168.2

C-4 (thiazole) 108.1

C-5 (thiazole) 144.2

Table 1: ¹³C NMR Chemical Shifts for Succinylsulfathiazole.

1.2. ¹H NMR Data (Predicted)

While detailed experimental ¹H NMR data with coupling constants is not readily available in the

public domain, predicted chemical shifts can serve as a useful reference. These predictions are

based on computational models and known chemical shift values for similar structural motifs.
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Proton(s)
Predicted Chemical Shift (δ)

in ppm
Multiplicity

NH (amide) ~10.5 Singlet

NH (sulfonamide) ~12.0 Singlet

Aromatic (H-2', H-6') ~7.7 Doublet

Aromatic (H-3', H-5') ~7.6 Doublet

Thiazole (H-4) ~6.8 Doublet

Thiazole (H-5) ~7.2 Doublet

Succinyl (CH₂) ~2.6 Multiplet

Succinyl (CH₂) ~2.5 Multiplet

COOH ~12.5 Singlet

Table 2: Predicted ¹H NMR Chemical Shifts for Succinylsulfathiazole.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of succinylsulfathiazole
exhibits characteristic absorption bands corresponding to its various functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400-3300 N-H stretch Amide, Sulfonamide

~3000-2500 O-H stretch Carboxylic acid

~1730 C=O stretch Carboxylic acid

~1680 C=O stretch Amide (Amide I)

~1600, ~1500 C=C stretch Aromatic ring

~1540 N-H bend Amide (Amide II)

~1340 S=O stretch (asymmetric) Sulfonamide

~1160 S=O stretch (symmetric) Sulfonamide

Table 3: Key Infrared Absorption Bands for Succinylsulfathiazole.

Experimental Protocols
The following sections detail the general methodologies for acquiring NMR and IR spectra of

solid pharmaceutical compounds like succinylsulfathiazole.

3.1. NMR Spectroscopy Protocol

3.1.1. Sample Preparation

Weigh approximately 10-20 mg of succinylsulfathiazole into a clean, dry vial.

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Vortex the vial until the sample is fully dissolved.

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR

tube.

Cap the NMR tube securely.

3.1.2. Instrument Parameters (Typical)
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Spectrometer: 400 MHz or higher field NMR spectrometer

Nuclei: ¹H and ¹³C

Solvent: DMSO-d₆

Temperature: 298 K

¹H NMR:

Pulse sequence: Standard single-pulse experiment

Number of scans: 16-64

Relaxation delay: 1-5 seconds

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment

Number of scans: 1024 or more, depending on sample concentration

Relaxation delay: 2 seconds

3.2. FT-IR Spectroscopy Protocol (KBr Pellet Method)

3.2.1. Sample Preparation

Place approximately 1-2 mg of succinylsulfathiazole and 100-200 mg of dry, spectroscopic

grade potassium bromide (KBr) in an agate mortar.

Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into a pellet die.

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a

transparent or translucent pellet.
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Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

3.2.2. Instrument Parameters (Typical)

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer

Technique: Transmission

Detector: DTGS or MCT

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Background: A spectrum of a pure KBr pellet should be acquired as a background.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

pharmaceutical compound like succinylsulfathiazole.
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Spectroscopic Analysis Workflow for Succinylsulfathiazole
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Caption: General workflow for the spectroscopic analysis of Succinylsulfathiazole.
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To cite this document: BenchChem. [Spectroscopic Data of Succinylsulfathiazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662138#spectroscopic-data-nmr-ir-for-
succinylsulfathiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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